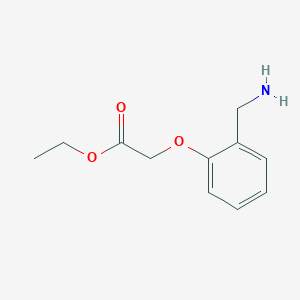

Ethyl 2-(2-(aminomethyl)phenoxy)acetate

Description

Ethyl 2-(2-(aminomethyl)phenoxy)acetate is an ethyl ester featuring a phenoxyacetic acid backbone with an ortho-substituted aminomethyl group (-CH2NH2) on the aromatic ring. The aminomethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-[2-(aminomethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,7-8,12H2,1H3 |

InChI Key |

LFHYDPHGMHTGSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Alkoxyphenoxy)ethylamine Intermediates

A key precursor to Ethyl 2-(2-(aminomethyl)phenoxy)acetate is 2-(2-alkoxyphenoxy)ethylamine. One well-documented method involves:

- Step A: Reacting 2-alkoxyphenol (where the alkoxy group is typically methyl or ethyl) with 1,2-dihaloethane (such as 1,2-dibromoethane) to yield 1-halo-2-(2-alkoxyphenoxy)ethane.

- Step B: Reacting the 1-halo-2-(2-alkoxyphenoxy)ethane with an alkali metal salt of phthalimide (e.g., potassium phthalimide) to introduce the phthalimide protecting group via nucleophilic substitution.

- Step C: Hydrolyzing or treating the phthalimide derivative with alkali metal hydroxide (e.g., sodium hydroxide) to liberate the free amine, yielding 2-(2-alkoxyphenoxy)ethylamine.

This process can be performed with or without phase transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates and yields. The reaction temperatures range from 50°C to 250°C, with optimal yields often achieved at 180–190°C. Reaction times vary from 30 minutes to 5 hours depending on conditions.

Purification: The crude amine is typically purified by precipitation, crystallization, or slurrying using solvents such as methanol, ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water to obtain a solid, pure product.

| Step | Reactants | Conditions | Purpose |

|---|---|---|---|

| A | 2-alkoxyphenol + 1,2-dihaloethane | Heat (50–250°C), solvent optional | Formation of 1-halo-2-(2-alkoxyphenoxy)ethane |

| B | 1-halo-2-(2-alkoxyphenoxy)ethane + alkali metal phthalimide | Phase transfer catalyst, heat (180–190°C) | Introduction of protected amine group |

| C | Phthalimide derivative + alkali metal hydroxide | Aqueous base treatment | Deprotection to free amine |

This method is scalable and yields highly pure amine intermediates used in further synthesis steps.

Introduction of the Aminomethyl Group

For this compound, the aminomethyl group is typically introduced via:

- Reductive amination of the corresponding aldehyde or ketone precursor.

- Nucleophilic substitution involving halomethyl derivatives.

A common approach involves starting from 2-(2-hydroxyphenoxy)acetate derivatives, which are converted to the corresponding 2-(2-(aminomethyl)phenoxy)acetate via reductive amination using reagents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under mild acidic conditions.

Example Synthesis from Literature

A related synthesis for ethyl 2-(4-aminophenoxy)acetate involves:

- Alkylation of 4-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate and catalytic potassium iodide under reflux for 8 hours.

- Reduction of the nitro group to the amine using iron powder and ammonium chloride in ethanol/water mixture under reflux for 4 hours.

- Purification by extraction and crystallization to obtain pure ethyl 2-(4-aminophenoxy)acetate.

This method, while targeting the para-aminophenoxy derivative, illustrates the general approach applicable to ortho-aminomethyl derivatives with suitable modifications.

Analytical Characterization and Purity Assessment

The purity and identity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^13C NMR, COSY, NOESY for detailed structural elucidation.

- Infrared (IR) Spectroscopy: To confirm functional groups such as amine and ester.

- Differential Scanning Calorimetry (DSC): To assess solid-state purity and polymorphism.

- Elemental Analysis: To confirm molecular composition.

- Chromatographic Techniques: HPLC or GC for purity and impurity profiling.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Formation of 1-halo-2-(2-alkoxyphenoxy)ethane | Reaction of 2-alkoxyphenol with 1,2-dihaloethane | 2-alkoxyphenol, 1,2-dibromoethane | 50–250°C, solvent optional | Phase transfer catalysts optional |

| Phthalimide substitution | Reaction with alkali metal phthalimide salt | Potassium phthalimide, tetrabutylammonium bromide (optional) | 180–190°C | Enhances nucleophilic substitution |

| Deprotection to amine | Hydrolysis with alkali metal hydroxide | NaOH or KOH | Aqueous, room temp to reflux | Yields free amine |

| Aminomethyl introduction | Reductive amination or nucleophilic substitution | NaBH₃CN, Pd/C, or halomethyl reagents | Mild acidic or catalytic hydrogenation | Tailored to substrate |

| Esterification | Acid-catalyzed reaction with ethanol | Ethanol, HCl or H₂SO₄ | Reflux | Forms ethyl ester if needed |

| Purification | Crystallization, precipitation, chromatography | Solvents like methanol, ethyl acetate | Ambient to reflux | Ensures high purity |

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound undergoes several characteristic reactions, including hydrolysis, substitution, and reductions.

Hydrolysis

-

Ester Hydrolysis : The ethyl ester group undergoes saponification under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid derivative .

-

Alkaline Conditions : Ester hydrolysis typically requires aqueous NaOH and heat, with reaction times varying from 4–8 hours .

Substitution Reactions

-

Nucleophilic Aromatic Substitution : The phenoxy ring may undergo substitution at activated positions (e.g., para to the oxygen atom), depending on electron-donating groups .

-

Aminomethyl Group Reactivity : The aminomethyl group can participate in alkylation or acetylation reactions under appropriate conditions .

Reduction Reactions

-

Nitro Group Reduction : If synthesized from nitro precursors, the nitro group is reduced to an amine using NH₄Cl/Fe or H₂/Pd-C catalysts .

-

Ester Reduction : The ester group can be reduced to a primary alcohol using LiAlH₄, though this is less commonly reported.

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation (Phenoxy Ester) | K₂CO₃, DMF, reflux | ~65% | |

| Nitro Group Reduction | NH₄Cl/Fe, EtOH/H₂O | 62% | |

| Ester Hydrolysis | NaOH, aqueous | Quantitative |

Stability and Challenges

Scientific Research Applications

Ethyl 2-(2-(aminomethyl)phenoxy)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(aminomethyl)phenoxy)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy)acetate

Structure: Para-substituted aminophenoxy group. Key Differences:

- Substituent Position: The amino group is at the para position (4-position) rather than ortho (2-position).

- Synthesis: Prepared via nitro reduction of ethyl 2-(4-nitrophenoxy)acetate using NH4Cl/Fe in ethanol/water (62% yield) .

- Physical Properties : Melting point = 56–58°C; ¹H NMR (DMSO-d6) shows distinct aromatic proton signals (δ 6.62 and 6.47 ppm) and NH2 resonance at δ 4.65 ppm .

Table 1: Physical and Spectral Data

| Compound | Substituent Position | Melting Point (°C) | ¹H NMR (NH2 Signal) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-(4-aminophenoxy)acetate | Para | 56–58 | 4.65 ppm (s) | 62 |

| Ethyl 2-(2-(aminomethyl)phenoxy)acetate | Ortho | Not reported | Not available | – |

Ethyl 2-[2-[[(4-Chlorophenyl)sulfonyl]methyl]phenoxy]acetate

Structure : Ortho-substituted sulfonylmethyl and 4-chlorophenyl groups.

Key Differences :

Ethyl 2-(2-((2-Chlorophenyl)carbamoyl)phenoxy)acetate

Structure : Ortho-substituted carbamoyl (-CONH-) and 2-chlorophenyl groups.

Key Differences :

- Polarity: The carbamoyl group increases hydrophilicity but reduces basicity relative to aminomethyl.

- Inclusion Complexes : Forms β-cyclodextrin complexes with altered crystallinity (amorphization observed via XRD) .

- Biological Activity : Exhibits antibacterial activity, whereas the 4-chlorophenyl analog (CEE4) shows reduced efficacy, highlighting substituent position sensitivity .

Ethyl 2-(2-(Bromomethyl)phenoxy)acetate

Structure : Ortho-substituted bromomethyl (-CH2Br) group.

Key Differences :

- Reactivity : Bromine acts as a leaving group, enabling electrochemical reduction to form benzofuran derivatives (e.g., ethyl benzofuran-2-carboxylate, 40% yield under oxygen) .

- Electrochemical Behavior: Irreversible cathodic wave at -1.75 V vs SCE; reduction pathways diverge significantly from aminomethyl analogs due to bromide elimination .

Ethyl 2-[2-(4-Oxo-4H-chromen-2-yl)phenoxy]acetate

Structure : Chromene-fused aromatic system.

Key Differences :

- Planarity : Chromene ring is coplanar with the benzene ring (dihedral angle = 4.9°), enhancing conjugation and stability .

Structural and Functional Implications

Substituent Position Effects

- Ortho vs. Para: Ortho-substituted analogs (e.g., bromomethyl, carbamoyl) exhibit steric hindrance, altering reaction pathways (e.g., cyclization in electrochemical reduction) . Para-substituted amino groups favor crystallization and higher yields in synthesis .

Functional Group Influence

- Aminomethyl (-CH2NH2): Enhances hydrogen bonding and solubility in polar solvents. Potential for bioactivity in diuretics (e.g., Mannich base derivatives in ).

- Electron-Withdrawing Groups (e.g., -SO2-, -Br) : Increase reactivity in substitution/elimination reactions but reduce basicity.

Biological Activity

Ethyl 2-(2-(aminomethyl)phenoxy)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with ethyl bromoacetate, followed by subsequent amination steps. The general synthetic route can be summarized as follows:

- Starting Materials : Phenol derivatives and ethyl bromoacetate.

- Reagents : Base (such as potassium carbonate), solvents (e.g., ethanol).

- Conditions : Reflux conditions for several hours.

- Purification : Crystallization and recrystallization techniques are employed to obtain pure products.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of phenoxyacetic acid exhibit significant antibacterial activity against various strains, including Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives range around 9.66 µL, indicating potent activity against bacterial strains .

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties. For instance, a related compound demonstrated efficacy in inhibiting cell proliferation in human prostate cancer cells (PC-3), suggesting potential applications in cancer therapy . The mechanism of action often involves modulation of apoptosis pathways and receptor expression.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, certain phenoxyacetic acid derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Functional Groups : The presence of amino groups enhances interaction with biological targets, improving potency.

- Substituents : Variations in substituents on the aromatic ring can significantly affect the compound's activity profile, with electron-donating groups generally enhancing activity against certain targets .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of phenoxyacetic acid derivatives, this compound exhibited significant inhibition against M. smegmatis with an MIC value indicating effective bactericidal properties . This suggests its potential use as a lead compound in developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

Another investigation into the anticancer properties revealed that derivatives similar to this compound could induce apoptosis in PC-3 cells through modulation of alpha1 adrenergic receptors . This highlights the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.